molecular formula C11H10N4S2 B1415271 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 1092346-11-6

4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B1415271
CAS No.: 1092346-11-6
M. Wt: 262.4 g/mol
InChI Key: MRMNFCIWDFAJAL-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrrole, thiophene, and triazole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Construction of the triazole ring: The triazole ring can be formed through the Huisgen cycloaddition reaction between an azide and an alkyne.

    Final assembly: The final step involves coupling the pyrrole, thiophene, and triazole rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazole
  • 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-thiadiazole
  • 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-oxadiazole

Uniqueness

The uniqueness of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide lies in its combination of pyrrole, thiophene, and triazole rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-methyl-3-(3-pyrrol-1-ylthiophen-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S2/c1-14-10(12-13-11(14)16)9-8(4-7-17-9)15-5-2-3-6-15/h2-7H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMNFCIWDFAJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CS2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 2
Reactant of Route 2
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 3
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 4
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 5
Reactant of Route 5
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 6
Reactant of Route 6
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide

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